molecular formula C4H3F2NS B13426275 5-(Difluoromethyl)thiazole

5-(Difluoromethyl)thiazole

Cat. No.: B13426275
M. Wt: 135.14 g/mol
InChI Key: YVTPUFGQUPXEBB-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the difluoromethyl group at the 5-position of the thiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents under specific conditions. For example, the reaction of thiazole with difluoromethyl sulfone in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound in various applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C4H3F2NS

Molecular Weight

135.14 g/mol

IUPAC Name

5-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3F2NS/c5-4(6)3-1-7-2-8-3/h1-2,4H

InChI Key

YVTPUFGQUPXEBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(F)F

Origin of Product

United States

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